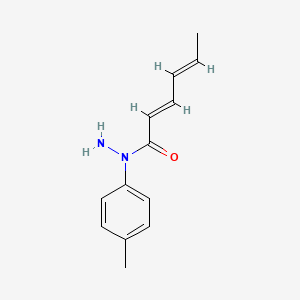

Sorbic acid, 1-p-tolylhydrazide

Vue d'ensemble

Description

“Sorbic acid, 1-p-tolylhydrazide” is a compound with the molecular formula C13H16N2O . It is a type of compound that is used for reference standards, pharmacological research, and as inhibitors . It is a powder that can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Physical And Chemical Properties Analysis

“Sorbic acid, 1-p-tolylhydrazide” is a powder that can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The physical and chemical properties of “Sorbic acid, 1-p-tolylhydrazide” specifically are not well-documented in the available resources.Applications De Recherche Scientifique

1. Enhancing Antimicrobial Properties in Food and Beverages

Sorbic acid, a widely used food preservative, shows enhanced antimicrobial properties when esterified with glycerol. This modification improves its effectiveness in hydrophilic food formulations, as demonstrated by its increased inhibitory action against microbes like S. griseus and Saccharomyces cerevisiae (Zappaterra et al., 2020).

2. Influence on Yeast Resistance in Food Preservation

The protein Pdr12 in Saccharomyces cerevisiae is induced by sorbic acid, especially in strains isolated from spoiled foods. This induction happens in various environments, including commercial soft drinks. However, maximal levels of Pdr12p do not lead to acquired resistance against sorbic acid, indicating its complexity in yeast resistance mechanisms (Papadimitriou et al., 2007).

3. Impact on Microbial Growth in Food Processing

Sorbic acid exhibits selective inhibitory effects on various microorganisms, including bacteria, yeasts, and filamentous fungi. This property is leveraged in the food industry, particularly in the preservation and fermentation processes, by controlling microbial growth at different pH levels (Bell et al., 1959).

4. Application in Analyzing Triplet-Excited States of Compounds

In environmental science, sorbic acid is used as a probe for quantifying triplet-excited states of organic compounds. This method allows the assessment of formation rates, scavenging rates, and steady-state concentrations of triplets in complex mixtures like natural organic matter, without needing knowledge of their optical properties (Grebel et al., 2011).

5. Investigating its Genotoxicity in Food Products

Sorbic acid's cyclic derivatives, formed under typical food processing conditions, were analyzed for potential mutagenic properties. Studies involving the Ames test and genotoxicity studies with HeLa cells and plasmid DNA indicated that these derivatives do not present mutagenic or genotoxic activities, emphasizing the safety of sorbic acid in processed foods (Ferrand et al., 2000).

6. Use in Polyethylene Food Packaging

Sorbic anhydride, derived from sorbic acid, is used in polyethylene films for food packaging. This application demonstrates the inhibition of fungal growth, thereby enhancing the preservation quality of the packaged food items (Weng & Chen, 1997).

7. Role in Bacterial Stress Response

Sorbic acid induces a nutrient limitation response in Bacillus subtilis, affecting the transcriptional profiling of the bacteria. It triggers changes in cell envelope and multidrug resistance genes, indicating the adaptability of bacteria under sorbic acid stress (van Melis et al., 2011).

8. Interaction with Triplet-State Organic Matter

As a triplet probe, sorbic acid helps understand the reactivity with triplet-excited chromophoric dissolved organic matter in natural waters. This application is crucial for environmental studies focusing on the behavior of organic matter under various conditions (Moor et al., 2019).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of Sorbic acid, 1-p-tolylhydrazide is the plasma membrane H⁺-ATPase proton pump . This pump plays a crucial role in maintaining the pH balance within cells and is essential for various cellular processes.

Mode of Action

Sorbic acid, 1-p-tolylhydrazide interacts with its target by inhibiting the activity of the plasma membrane H⁺-ATPase proton pump . This inhibition disrupts the normal functioning of the pump, leading to changes in the pH balance within the cell.

Biochemical Pathways

The inhibition of the plasma membrane H⁺-ATPase proton pump affects various biochemical pathways. These pathways are responsible for maintaining the pH balance within cells and are crucial for cellular metabolism . The disruption of these pathways can lead to changes in cellular processes and can affect the overall functioning of the cell.

Pharmacokinetics

It is known that the compound is stable under certain conditions

Result of Action

The inhibition of the plasma membrane H⁺-ATPase proton pump by Sorbic acid, 1-p-tolylhydrazide leads to changes in the pH balance within the cell . This can affect various cellular processes and can lead to changes in the overall functioning of the cell.

Action Environment

The action of Sorbic acid, 1-p-tolylhydrazide can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity could be influenced by its lipophilic nature, which reduces its use in hydrophilic food formulations . Additionally, the compound’s stability can be affected by storage conditions .

Propriétés

IUPAC Name |

(2E,4E)-N-(4-methylphenyl)hexa-2,4-dienehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-3-4-5-6-13(16)15(14)12-9-7-11(2)8-10-12/h3-10H,14H2,1-2H3/b4-3+,6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUOGWMMHCFCBL-VNKDHWASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)N(C1=CC=C(C=C1)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)N(C1=CC=C(C=C1)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sorbic acid, 1-p-tolylhydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Aminopyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B3038127.png)

![(3E)-3-[(4-nitrophenyl)methylidene]-4H-chromen-4-ol](/img/structure/B3038130.png)

![4-Bromo-2-[(4-isopropylanilino)methyl]benzenol](/img/structure/B3038134.png)